Antitumor agent-150

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

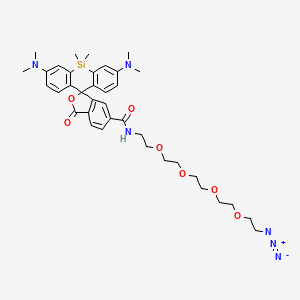

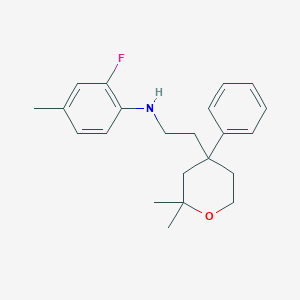

Agente Antitumoral-150 es un compuesto conocido por sus potentes propiedades antitumorales, particularmente en el tratamiento del cáncer de mama. Funciona como un degradador PROTAC (Proteolysis Targeting Chimera) de la proteína MDM2, que juega un papel crucial en la regulación de la vía supresora tumoral p53 . Este compuesto ha mostrado una promesa significativa en estudios preclínicos, demostrando la capacidad de inhibir el crecimiento tumoral e inducir la apoptosis en las células cancerosas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

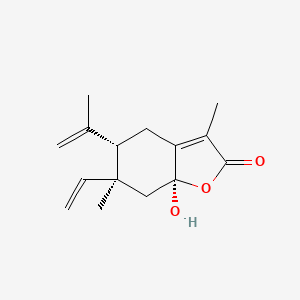

La síntesis de Agente Antitumoral-150 implica la conjugación del ácido ganodérico A, un triterpenoide natural, con un enlazador de polietilenglicol (PEG) y un ligando de von Hippel-Lindau (VHL) . La ruta sintética típicamente incluye los siguientes pasos:

Activación del ácido ganodérico A: Esto implica la activación del grupo carboxilo del ácido ganodérico A utilizando un reactivo de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) en presencia de un catalizador como la 4-dimetilaminopiridina (DMAP).

PEGilación: El ácido ganodérico A activado se hace reaccionar entonces con un enlazador de PEG para formar un enlace éster estable.

Conjugación con el ligando VHL: El paso final implica la conjugación del ácido ganodérico A PEGilado con el ligando VHL a través de una reacción de acoplamiento similar.

Métodos de Producción Industrial

La producción industrial de Agente Antitumoral-150 sigue la misma ruta sintética pero a mayor escala. El proceso implica:

Reactores por lotes: Los reactores por lotes a gran escala se utilizan para llevar a cabo las reacciones de acoplamiento en condiciones controladas.

Purificación: El producto bruto se purifica utilizando técnicas como la cromatografía en columna y la recristalización para obtener Agente Antitumoral-150 de alta pureza.

Control de calidad: Se emplean rigurosas medidas de control de calidad, incluyendo HPLC y espectrometría de masas, para asegurar la consistencia y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

Agente Antitumoral-150 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en la porción triterpenoide.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo presentes en la estructura.

Sustitución: Las reacciones de sustitución nucleofílica pueden tener lugar en los enlaces éster y amida.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de aluminio y litio (LiAlH4).

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan en condiciones básicas.

Principales Productos

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, alcoholes reducidos y amidas o ésteres sustituidos, dependiendo de las condiciones específicas de la reacción.

Aplicaciones Científicas De Investigación

Agente Antitumoral-150 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los mecanismos de degradación de proteínas basados en PROTAC.

Biología: El compuesto se emplea en estudios celulares para investigar el papel de MDM2 en la proliferación y apoptosis de las células cancerosas.

Industria: El Agente Antitumoral-150 se está explorando por su posible uso en el desarrollo de nuevas terapias contra el cáncer y sistemas de administración de fármacos.

Mecanismo De Acción

Agente Antitumoral-150 ejerce sus efectos al atacar la proteína MDM2 para su degradación. El mecanismo involucra los siguientes pasos:

Unión a MDM2: El compuesto se une a la proteína MDM2, formando un complejo ternario con la ligasa de ubiquitina E3.

Ubiquitinación: Este complejo facilita la ubiquitinación de MDM2, marcándolo para su degradación por el proteasoma.

Activación de la vía p53: La degradación de MDM2 lleva a la estabilización y activación de la vía supresora tumoral p53, lo que resulta en el arresto del ciclo celular y la apoptosis de las células cancerosas.

Comparación Con Compuestos Similares

Agente Antitumoral-150 se puede comparar con otros compuestos basados en PROTAC y agentes antitumorales tradicionales:

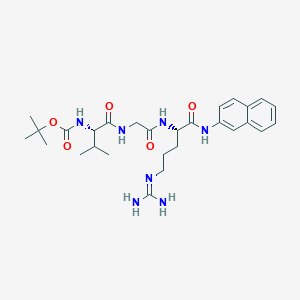

Compuestos basados en PROTAC: Compuestos similares incluyen ARV-825 y ARV-771, que también se dirigen a proteínas para su degradación, pero tienen diferentes especificidades de diana y químicas de enlazador.

Agentes antitumorales tradicionales: En comparación con agentes tradicionales como el cisplatino y la doxorrubicina, Agente Antitumoral-150 ofrece un enfoque más específico con potencialmente menos efectos secundarios debido a su mecanismo de acción específico.

Compuestos Similares

ARV-825: Un PROTAC que se dirige a las proteínas bromodominio y extra-terminal (BET) para su degradación.

ARV-771: Otro PROTAC que se dirige a las proteínas BET, pero con una química de enlazador diferente.

Cisplatino: Un fármaco quimioterapéutico tradicional que forma enlaces cruzados de ADN, lo que lleva a la apoptosis.

Doxorrubicina: Un antibiótico antraciclínico que se intercala con el ADN e inhibe la topoisomerasa II, lo que lleva a la muerte celular.

Agente Antitumoral-150 destaca por su específica focalización de la proteína MDM2 y su potencial para reducir los efectos secundarios en comparación con los agentes quimioterapéuticos tradicionales.

Propiedades

Fórmula molecular |

C70H106N8O14S |

|---|---|

Peso molecular |

1315.7 g/mol |

Nombre IUPAC |

(2S,4R)-1-[(2S)-2-[5-[1-[2-[2-[2-[2-[2-[[(2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4,5-dihydrotriazol-4-yl]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C70H106N8O14S/c1-42(51-36-57(84)70(12)60-53(81)37-55-67(8,9)56(83)21-22-68(55,10)59(60)54(82)38-69(51,70)11)33-49(79)34-43(2)63(86)71-23-25-89-27-29-91-31-32-92-30-28-90-26-24-77-39-48(75-76-77)15-13-14-16-58(85)74-62(66(5,6)7)65(88)78-40-50(80)35-52(78)64(87)73-44(3)46-17-19-47(20-18-46)61-45(4)72-41-93-61/h17-20,41-44,48,50-53,55,57,62,80-81,84H,13-16,21-40H2,1-12H3,(H,71,86)(H,73,87)(H,74,85)/t42-,43-,44+,48?,50-,51-,52+,53+,55+,57+,62-,68+,69-,70+/m1/s1 |

Clave InChI |

HDYFPGZJTHVRGR-YHADFLTFSA-N |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCC4CN(N=N4)CCOCCOCCOCCOCCNC(=O)[C@H](C)CC(=O)C[C@@H](C)[C@H]5C[C@@H]([C@@]6([C@@]5(CC(=O)C7=C6[C@H](C[C@@H]8[C@@]7(CCC(=O)C8(C)C)C)O)C)C)O)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCC4CN(N=N4)CCOCCOCCOCCOCCNC(=O)C(C)CC(=O)CC(C)C5CC(C6(C5(CC(=O)C7=C6C(CC8C7(CCC(=O)C8(C)C)C)O)C)C)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)

![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12371955.png)

![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)

![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)